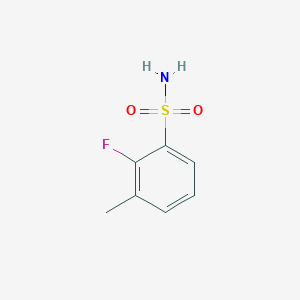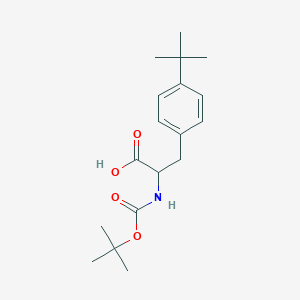![molecular formula C14H22N4O5S2 B2698818 N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 700860-40-8](/img/structure/B2698818.png)
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with dimethylsulfamoyl and sulfonyl groups, linked to a phenylacetamide moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves several steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction forms the dimethylsulfamoyl-piperazine intermediate.
-
Sulfonylation: : The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step often requires a solvent like dichloromethane and a catalyst such as pyridine.
-
Coupling with Phenylacetamide: : The final step involves coupling the sulfonylated piperazine intermediate with 4-aminophenylacetamide. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl groups to thiols.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and acetamide groups facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(methylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(ethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(propylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethylsulfamoyl and sulfonyl groups enhances its reactivity and binding affinity, making it more effective in its applications compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
N-[4-[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S2/c1-12(19)15-13-4-6-14(7-5-13)24(20,21)17-8-10-18(11-9-17)25(22,23)16(2)3/h4-7H,8-11H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLMJJBQMNOMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)
![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)
![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)


![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2698757.png)
